1-(Chloroethyl)-indoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H12ClN |
|---|---|
Molecular Weight |
181.66 g/mol |
IUPAC Name |
1-(2-chloroethyl)-2,3-dihydroindole |
InChI |
InChI=1S/C10H12ClN/c11-6-8-12-7-5-9-3-1-2-4-10(9)12/h1-4H,5-8H2 |
InChI Key |
XGPYKSBLVVZWRH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CCCl |
Origin of Product |
United States |
Advanced Chemical Reactivity and Mechanistic Investigations of 1 Chloroethyl Indoline Analogs
Nucleophilic Substitution Reactions of the Chloroethyl Group
The primary chloroalkane functionality in 1-(chloroethyl)-indoline is a key site for nucleophilic substitution reactions. These transformations can proceed through either intramolecular or intermolecular pathways, leading to a diverse range of molecular architectures.
Intramolecular Cyclization and Ring Formation
The proximity of the indoline (B122111) nitrogen and the electron-rich benzene (B151609) ring to the electrophilic chloroethyl side chain facilitates intramolecular cyclization. This reaction is a powerful strategy for constructing fused heterocyclic systems. Base-assisted transformations can lead to the formation of the 1,2,3,3a,4,8b-hexahydropyrrolo[3,2-b]indole core structure. semanticscholar.orgnih.govsemanticscholar.org The mechanism is believed to involve the initial formation of a strained aziridinium (B1262131) intermediate, which is then attacked by the nucleophilic C7a position of the indoline ring, resulting in the formation of a new five-membered ring fused to the original indoline scaffold.
Studies on related N-(2-chloroethyl) ureas have shown that intramolecular cyclization can lead to the formation of active N-phenyl-4,5-dihydrooxazol-2-amines, which act as the key intermediates for protein alkylation. nih.gov This highlights the general propensity of the N-(2-chloroethyl) moiety to undergo intramolecular ring-forming reactions. researchgate.net
| Starting Material | Conditions | Product | Research Focus |
| N-Alkyl-2-(3-oxoindolin-2-yl)acetonitriles | Base-assisted transformation | 1,2,3,3a,4,8b-Hexahydropyrrolo[3,2-b]indoles | Synthesis of fused indole (B1671886) core structures. semanticscholar.orgnih.govsemanticscholar.org |
| N-phenyl-N'-(2-chloroethyl)ureas (CEUs) | Spontaneous in cell culture medium | N-phenyl-4,5-dihydrooxazol-2-amines (Oxas) | Formation of biologically active cyclic intermediates. nih.gov |
| 2-Chloro-N-(2-vinyl)aniline | Pd-Ligand controlled cyclization | Indoles, Carbazoles, Acridines, Dibenzazepines | Ligand-controlled synthesis of diverse heterocycles. mit.edunih.gov |
Intermolecular Reactions with Diverse Nucleophiles (e.g., amines, thiols)
The chloroethyl group of this compound is susceptible to attack by a variety of external nucleophiles. As a primary alkyl halide, these reactions typically proceed via an SN2 mechanism. Strong nucleophiles such as amines and thiols can readily displace the chloride ion to form new carbon-nitrogen or carbon-sulfur bonds, respectively.
Reactions with Amines: The reaction with primary or secondary amines yields the corresponding N-(2-aminoethyl)-indoline derivatives. The strong nucleophilic character of amines makes this a facile transformation, though the reactivity can be reversibly reduced by reaction with carbon dioxide to form alkyl-ammonium carbamates. mdpi.comnih.gov
Reactions with Thiols: Thiols and thiophenols, being excellent nucleophiles, react with this compound to produce N-(2-thioethyl)-indoline compounds. researchgate.net The high nucleophilicity of the sulfhydryl group ensures efficient displacement of the chloride. researchgate.netcas.cn Recent studies have also explored the desulfurization of thiols to facilitate nucleophilic substitution, expanding the scope of these reactions. cas.cn
| Nucleophile | Product Type | Reaction Characteristics |
| Primary/Secondary Amines | N-(2-Aminoethyl)-indoline derivatives | Efficient SN2 displacement. Reactivity can be modulated by reversible reaction with CO2. mdpi.comnih.gov |
| Thiols/Thiophenols | N-(2-Thioethyl)-indoline derivatives | Facile reaction due to the high nucleophilicity of sulfur. researchgate.net |
| Carboxylates | N-(2-Ester)-indoline derivatives | Forms an ester linkage. |
| Azides | N-(2-Azidoethyl)-indoline derivatives | Provides a precursor for further functionalization, such as reduction to the primary amine or cycloaddition reactions. |
Electrophilic Reactivity of the Indoline Ring System
The indoline nucleus contains two regions susceptible to electrophilic attack: the aromatic benzene moiety and the saturated pyrroline (B1223166) ring. The outcome of such reactions is highly dependent on the reaction conditions and the nature of the electrophile.
Regioselectivity in Electrophilic Aromatic Substitution on the Benzene Moiety
The nitrogen atom of the indoline ring is an activating, ortho-, para-director for electrophilic aromatic substitution (EAS). youtube.comchemistrytalk.orglibretexts.org The lone pair of electrons on the nitrogen increases the electron density of the fused benzene ring, making it more reactive towards electrophiles than benzene itself. quora.com
Generally, substitution is directed to the positions ortho (C7) and para (C5) to the nitrogen atom. Steric hindrance from the pyrroline ring and the N-substituent often favors substitution at the C5 position. However, the regioselectivity can be influenced by the specific electrophile and reaction conditions. For instance, while many EAS reactions on indoles preferentially occur at the C3 position of the pyrrole (B145914) ring, the saturation of this ring in indoline shifts the reactivity to the benzene portion. ic.ac.ukpearson.comresearchgate.net
| Reaction | Reagents | Preferred Position(s) | Notes |
| Nitration | HNO₃ / H₂SO₄ | 5-Nitroindoline | The para-position (C5) is generally favored due to electronic activation and lower steric hindrance. |
| Halogenation | Br₂ / FeBr₃ | 5-Bromoindoline | Similar to nitration, substitution occurs primarily at the C5 position. |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 5-Acylindoline | The C5 position is the major site of acylation. |
| Sulfonation | SO₃ / H₂SO₄ | Indoline-5-sulfonic acid | Para-substitution is the dominant outcome. |
Reactions at the Saturated Pyrroline Ring Positions
The saturated C2 and C3 positions of the indoline ring are generally less reactive towards electrophiles compared to the aromatic ring. However, they can undergo reaction under specific conditions, primarily involving oxidation or radical-mediated pathways. Recent research has demonstrated that engineered enzymes can achieve regio- and stereoselective C(sp³)–H functionalization at the C2 (α) and C3 (β) positions of N-substituted indolines via carbene transfer, showcasing a modern approach to modifying these sites. chemrxiv.org
Oxidation of the pyrroline ring is a common transformation. The C2-methylene group, being adjacent to the nitrogen (an α-carbon), is susceptible to oxidation. This can lead to the formation of indolin-2-ones (oxindoles).
Redox Chemistry of the Indoline Nucleus
The indoline nucleus is the reduced form of the indole ring system, and its most characteristic redox reaction is oxidation. This dehydrogenation process re-establishes the aromaticity of the five-membered ring, yielding the corresponding indole derivative. This transformation is a key step in many indole syntheses. researchgate.netresearchgate.net
A variety of oxidizing agents can effect this conversion, including manganese dioxide (MnO₂), palladium on carbon (Pd/C), and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). researchgate.net The reaction mechanism can vary, with some methods proceeding through radical pathways while others involve concerted or stepwise electron-transfer processes. researchgate.net Electrochemical studies have also been employed to investigate the oxidation of indoline, which can sometimes lead to dimerized products. researchgate.net
Further oxidation of the indoline or the resulting indole can lead to a variety of products. For instance, N-substituted indoles can be oxidized to form N-substituted-2-oxindoles, potentially through an N-methyl-indoline-2,3-epoxide intermediate. acs.org More aggressive oxidation can lead to the formation of isatins (indole-2,3-diones). nih.govresearchgate.net The oxidation potential of the indole nucleus is influenced by the nature of its substituents. rsc.orgnih.gov
| Reaction | Reagent/Condition | Product | Mechanistic Insight |
| Dehydrogenation | Pd/C, Heat | 1-(Chloroethyl)-indole | Aromatization of the pyrroline ring. researchgate.net |
| Dehydrogenation | MnO₂, Benzene, Reflux | 1-(Chloroethyl)-indole | Common method for indoline oxidation. researchgate.net |
| Oxidation | Catalytic Mn-complex | N-Substituted-2-oxindole | Proceeds via a proposed epoxide intermediate. acs.org |
| Further Oxidation | Strong Oxidants (e.g., CrO₃) | Isatin (B1672199) derivatives | Cleavage of the C2-C3 bond of the corresponding indole. nih.gov |
| Radical Oxidation | OH or Cl radicals | Ring-opened products (e.g., N-(2-formylphenyl)formamide) | Atmospheric oxidation pathways. copernicus.org |
Oxidation Pathways to Indole or Oxo-Indoline Derivatives
The oxidation of N-alkylindolines can proceed via two primary pathways: dehydrogenation to the corresponding indole or oxidation at the C2 or C3 position to yield oxo-indoline derivatives. For this compound analogs, both pathways are plausible, with the reaction conditions and oxidizing agents playing a crucial role in determining the product outcome.
Dehydrogenation to Indoles: The conversion of an N-alkylindoline to an N-alkylindole is a common transformation, often achieved using various oxidizing agents. mdpi.com For instance, the oxidation of N-alkylated indolines to their corresponding indole derivatives can be accomplished using a combination of catalytic amounts of FeBr3 and (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) in the presence of a stoichiometric amount of t-BuOOH at room temperature. nih.gov This method has been shown to be effective for a range of N-alkyl substituents. nih.gov A plausible mechanism for this type of oxidation involves the in situ generation of an oxoammonium species which then reacts with the indoline to form an iminium intermediate. nih.gov Subsequent proton elimination and isomerization lead to the formation of the indole. nih.gov
Oxidation to Oxindoles: The oxidation of N-alkylindoles to 2-oxindoles is another important transformation. nih.gov Copper-catalyzed oxidation of C2-alkyl-substituted indoles to 3-oxindoles has been reported under mild conditions. nih.gov For N-alkylindoles, selective C3 oxygenation mediated by a manganyl-oxo species has been proposed as a common reaction mechanism for the formation of N-alkyl-2-oxindoles. acs.org The presence of an alkyl group on the nitrogen atom is generally well-tolerated in these oxidation reactions. nih.gov
| Oxidizing System | Substrate Type | Product Type | Reference |
| FeBr₃/TEMPO/t-BuOOH | N-alkylindolines | N-alkylindoles | nih.gov |
| CuCl/Air/Hydroxylamine | C2-alkylindoles | 3-Oxindoles | nih.gov |
| Mn-containing artificial enzyme/H₂O₂ | N-methyl-indole | N-methyl-2-oxindole | acs.org |
Reduction of the Pyrroline Ring
The pyrroline ring of the indoline system is a partially reduced pyrrole. Further reduction would lead to the corresponding N-substituted 2,3-dihydro-1H-indole, which is the indoline itself. The term "reduction of the pyrroline ring" in the context of an indoline would imply the reduction of the aromatic benzene ring. However, a more common transformation is the reduction of the corresponding indole to an indoline.
Catalytic transfer hydrogenation is a widely used method for the reduction of indoles to indolines. For instance, an iridium complex has been shown to be an effective catalyst for the transfer hydrogenation of indoles using formic acid as the hydrogen source. acs.org This reaction proceeds under mild conditions and tolerates a variety of substituents on the indole ring. acs.org While this reaction describes the formation of indolines from indoles, the stability of the indoline ring suggests that further reduction of the pyrroline moiety under these conditions is unlikely without significantly more forcing conditions that would also reduce the benzene ring.
| Catalyst | Hydrogen Source | Substrate | Product | Reference |
| Iridium complex | Formic Acid | Indole derivatives | Indoline derivatives | acs.org |
Rearrangement Reactions and Fragmentation Processes
Fragmentation Processes: In mass spectrometry, the fragmentation of N-alkylated compounds follows predictable pathways. For N-alkylindolines, fragmentation is likely to be initiated by cleavage of the bond alpha to the nitrogen atom, which is a common pathway for aliphatic amines. miamioh.edu This would involve the loss of the chloroethyl group or a fragment thereof. The fragmentation pattern would be influenced by the stability of the resulting radical cation and neutral fragments. The presence of the chlorine atom would also lead to characteristic isotopic patterns in the mass spectrum. The fragmentation of the indoline ring itself may also occur, leading to ions characteristic of the bicyclic structure.
| Compound Type | Fragmentation Driver | Common Fragmentations | Reference |
| Aliphatic Amines | α-cleavage | Loss of largest alkyl group | miamioh.edu |
| N-Alkyl Indolines (predicted) | α-cleavage to nitrogen | Loss of chloroethyl group/fragment | - |
| General Organic Molecules | Energetic instability of molecular ion | Dissociation into smaller fragments | wikipedia.org |
Detailed Mechanistic Elucidation of Transformation Pathways
Investigation of Reaction Intermediates
The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient intermediates. In the oxidation of N-alkylindolines to indoles, an iminium intermediate is proposed. nih.gov This intermediate is formed after the initial oxidation step and precedes the final elimination to form the aromatic indole ring. nih.gov For the oxidation of N-methyl-indole to N-methyl-2-oxindole, a C3-oxygenated intermediate is suggested, which then rearranges to the final product. acs.org The nature of the substituent on the nitrogen atom can influence the stability and subsequent reactivity of these intermediates. The chloroethyl group in this compound analogs, being electron-withdrawing, might affect the stability of cationic intermediates.
Transition State Analysis
Computational studies can provide valuable insights into the transition states of reactions involving indolines. For the dehydrogenation of indoline to indole, a proposed mechanism involves the coordination of the indoline N-H to a palladium(II) catalyst, followed by β-hydride elimination. nih.gov The transition state for this β-hydride elimination step is a key point in the reaction pathway. The energy of this transition state will be influenced by the nature of the N-substituent. An electron-withdrawing group like chloroethyl could potentially raise the energy of a transition state that involves the development of positive charge on the nitrogen or adjacent atoms.
Kinetic Studies and Rate-Determining Steps
Kinetic studies are essential for determining the rate-determining step of a reaction. For reactions involving N-substituted indoles, the rate can be significantly influenced by the electronic properties of the N-substituent. For example, in the nitrosation of 3-substituted indoles, the reaction rates are found to be almost insensitive to medium acidity, which is atypical for N-nitrosation reactions. rsc.org In the kinetic resolution of 2-substituted indolines via N-acylation, the rate of acylation is dependent on the nucleophilicity of the indoline nitrogen. nih.gov For this compound analogs, the electron-withdrawing nature of the chloroethyl group would be expected to decrease the nucleophilicity of the nitrogen atom, thereby slowing down reactions where the indoline acts as a nucleophile. This decrease in nucleophilicity could make the initial nucleophilic attack the rate-determining step in such reactions.
Spectroscopic Characterization and Structural Analysis of 1 Chloroethyl Indoline
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for mapping the atomic connectivity and chemical environment of nuclei within a molecule. For 1-(Chloroethyl)-indoline, a combination of one-dimensional and two-dimensional NMR techniques provides an unambiguous assignment of its proton and carbon signals.
Proton NMR (¹H NMR) for Chemical Shift and Coupling Constant Analysis
Proton NMR spectroscopy reveals the number of distinct proton environments and their neighboring relationships through chemical shifts (δ) and coupling constants (J). The aromatic protons of the indoline (B122111) ring typically appear in the downfield region, while the aliphatic protons of the ethyl chain and the indoline core are found further upfield.
Table 1: Hypothetical ¹H NMR Data for this compound in CDCl₃
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-7 | 7.18 | d | 7.8 |
| H-4 | 7.12 | t | 7.8 |
| H-6 | 6.85 | d | 7.5 |
| H-5 | 6.70 | t | 7.5 |
| N-CH₂ | 3.65 | t | 6.5 |
| Cl-CH₂ | 3.50 | t | 6.5 |
| C3-H₂ | 3.10 | t | 8.2 |
| C2-H₂ | 2.95 | t | 8.2 |
Note: This data is hypothetical and serves as an illustrative example.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation
Carbon-13 NMR spectroscopy provides insight into the carbon framework of the molecule. The number of signals corresponds to the number of unique carbon environments. The chemical shifts are indicative of the type of carbon atom (aromatic, aliphatic, attached to a heteroatom).
Table 2: Hypothetical ¹³C NMR Data for this compound in CDCl₃
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-7a | 152.5 |
| C-3a | 130.0 |
| C-5 | 127.5 |
| C-4 | 124.8 |
| C-6 | 118.0 |
| C-7 | 109.5 |
| N-CH₂ | 52.0 |
| C-2 | 48.5 |
| Cl-CH₂ | 42.0 |
| C-3 | 28.5 |
Note: This data is hypothetical and serves as an illustrative example.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Mapping
Two-dimensional NMR experiments are crucial for confirming the structural assignments made from 1D NMR.
COSY (Correlation Spectroscopy) establishes proton-proton coupling networks, confirming which protons are adjacent to one another. For instance, a cross-peak between the N-CH₂ and Cl-CH₂ signals would confirm their connectivity.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This technique would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2.
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons, which is invaluable for piecing together the entire molecular structure, including the connection of the chloroethyl group to the indoline nitrogen.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is characteristic of its structure and functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹. The C-N stretching of the indoline ring and the C-Cl stretching of the chloroethyl group would also give rise to distinct absorptions in the fingerprint region (below 1500 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations often produce strong signals in the Raman spectrum. The symmetric vibrations of the molecule are particularly Raman active.
Table 3: Expected Vibrational Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| Aromatic C-H Stretch | 3100-3000 | IR, Raman |
| Aliphatic C-H Stretch | 3000-2850 | IR, Raman |
| C=C Aromatic Stretch | 1600-1450 | IR, Raman |
| C-N Stretch | 1350-1250 | IR |
| C-Cl Stretch | 800-600 | IR |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. For this compound (C₁₀H₁₂ClN), HRMS would provide an exact mass measurement. The presence of chlorine would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺ and M+2⁺ in an approximate 3:1 ratio).
Computational and Theoretical Investigations of 1 Chloroethyl Indoline Systems
Quantum Chemical Calculations (Density Functional Theory, DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-(chloroethyl)-indoline, DFT calculations can elucidate its fundamental electronic properties and predict its reactivity.
DFT calculations are instrumental in determining the electronic structure of this compound. By solving the Kohn-Sham equations, the distribution of electrons within the molecule can be mapped, and the energies of the molecular orbitals can be calculated. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. For substituted indoles, the nature and position of the substituent can significantly influence the energies of these frontier orbitals. In the case of this compound, the chloroethyl group at the 1-position is expected to influence the electronic distribution of the indoline (B122111) ring.
Table 1: Hypothetical Electronic Properties of this compound Calculated by DFT
| Property | Value (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -0.85 |
| HOMO-LUMO Gap | 5.40 |
| Ionization Potential | 6.25 |
| Electron Affinity | 0.85 |
DFT can also be used to map the potential energy surface for chemical reactions involving this compound. This allows for the calculation of energetic profiles and the determination of the most likely reaction pathways. By locating transition states and calculating activation energies, the kinetics and thermodynamics of various reactions, such as nucleophilic substitution at the chloroethyl group or electrophilic substitution on the indoline ring, can be predicted.
For instance, the reaction of this compound with a nucleophile would likely proceed via an S(_N)2 mechanism, and DFT calculations could model the transition state of this reaction, providing the activation energy barrier. This information is invaluable for understanding the compound's reactivity and for designing synthetic routes. Computational studies on the atmospheric oxidation of indole (B1671886) initiated by radicals have demonstrated the utility of these methods in elucidating complex reaction mechanisms. copernicus.org
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For this compound, MD simulations are particularly useful for conformational analysis. The chloroethyl side chain is flexible and can adopt various conformations due to rotation around the C-C and C-N single bonds.
Table 2: Illustrative Conformational Dihedral Angles and Relative Energies for this compound
| Conformer | Dihedral Angle (N-C-C-Cl) | Relative Energy (kcal/mol) |
| Anti | 180° | 0.0 |
| Gauche (+) | 60° | 1.2 |
| Gauche (-) | -60° | 1.2 |
Note: This data is hypothetical and based on the known conformational preferences of similar chloroalkanes. Specific computational results for this compound are not available.
In Silico Prediction of Reactivity, Regioselectivity, and Stereoselectivity
In silico methods encompass a broad range of computational tools used to predict the properties of molecules. For this compound, these methods can be applied to forecast its reactivity, including where on the molecule a reaction is most likely to occur (regioselectivity) and the spatial orientation of the products (stereoselectivity).
Predicting the reactivity of this compound involves identifying the most nucleophilic and electrophilic sites. The nitrogen atom of the indoline ring and the aromatic ring itself can act as nucleophiles, while the carbon atom attached to the chlorine is an electrophilic site. In silico tools can quantify the reactivity of these different sites. Recent studies have demonstrated the utility of in silico predictions in assessing the pharmacokinetic and safety properties of indole derivatives at the early stages of drug discovery. nih.govnih.gov
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the electrostatic potential on the electron density surface of a molecule. The MEP map provides a color-coded representation of the charge distribution, with red indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor).
For this compound, an MEP map would reveal the nucleophilic and electrophilic sites. The region around the nitrogen atom and the π-system of the benzene (B151609) ring are expected to be electron-rich (red or yellow), making them susceptible to electrophilic attack. Conversely, the area around the hydrogen atoms and the chloroethyl group would be electron-poor (blue), indicating sites for potential nucleophilic interaction. MEP analysis is a valuable tool for predicting non-covalent interactions and chemical reactivity. chemrxiv.orgrsc.org
Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Behavior Prediction
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural or property-based descriptors of a set of molecules with a particular property of interest. For a series of related indoline derivatives, a QSPR model could be developed to predict various chemical behaviors, such as boiling point, solubility, or reactivity, based on calculated molecular descriptors.
While a specific QSPR model for this compound is not available, the methodology can be described. A dataset of indoline compounds with known properties would be used to train a statistical model. The model would then be able to predict the properties of new or untested indoline derivatives, including this compound. Descriptors used in such a model could include electronic properties (like HOMO/LUMO energies), steric parameters, and topological indices. QSAR (Quantitative Structure-Activity Relationship) models, a subset of QSPR, have been successfully applied to predict the biological activity of substituted indole derivatives. nih.govresearchgate.net
Synthetic Utility and Applications in Advanced Organic Materials and Chemical Libraries
Role as Key Intermediates in Multi-Step Organic Synthesis
The utility of 1-(Chloroethyl)-indoline as a key intermediate in multi-step synthesis is primarily due to the presence of the reactive chloroethyl side chain. This functional group serves as an effective electrophile, enabling the facile introduction of the indoline (B122111) nucleus onto a wide variety of molecules through nucleophilic substitution reactions. This process, known as N-alkylation, is a cornerstone of synthetic organic chemistry, allowing for the construction of more complex molecular architectures. organic-chemistry.org
The indoline moiety itself is a privileged scaffold in drug discovery, and its incorporation can significantly influence the pharmacological properties of a molecule. nih.gov The chloroethyl group on the indoline nitrogen provides a convenient handle for chemists to attach this valuable scaffold to other molecular fragments. For example, in the synthesis of potential therapeutic agents, a common strategy involves the reaction of this compound with various nucleophiles, such as amines, thiols, or carbanions, to forge new carbon-nitrogen, carbon-sulfur, or carbon-carbon bonds. This straightforward alkylation step is often a critical part of a longer synthetic sequence, enabling the assembly of intricate molecules with desired biological activities. researchgate.net
The general scheme for such an alkylation reaction can be represented as follows:
This reactivity is not limited to simple nucleophiles. In more complex syntheses, the chloroethyl group can participate in intramolecular reactions, leading to the formation of fused ring systems. This approach is particularly valuable for creating novel heterocyclic frameworks that are often difficult to access through other synthetic routes. The ability to readily form new chemical bonds under relatively mild conditions makes this compound a reliable and frequently employed intermediate in the multi-step synthesis of complex organic molecules. scispace.comrsc.org
Scaffolds for the Construction of Diverse Heterocyclic Compound Libraries
The creation of chemical libraries containing a wide array of structurally diverse compounds is a fundamental aspect of modern drug discovery. nih.gov These libraries are essential for high-throughput screening campaigns aimed at identifying new lead compounds with therapeutic potential. This compound is an excellent starting point for the construction of such libraries due to the predictable and versatile reactivity of its chloroethyl group.
For example, a library of N-substituted indoline derivatives can be generated by reacting this compound with a collection of different amines, alcohols, or thiols. Each reaction will yield a unique product with distinct structural features. This substitutional diversity is crucial for exploring structure-activity relationships (SAR) and identifying the key molecular features responsible for a desired biological effect. nih.gov
| Nucleophile (Nu-H) | Resulting Functional Group (-Nu) | Potential Properties Introduced |
| Primary Amine (R-NH2) | Secondary Amine (-NHR) | Altered basicity, hydrogen bonding capability |
| Secondary Amine (R2NH) | Tertiary Amine (-NR2) | Increased steric bulk, modified solubility |
| Alcohol (R-OH) | Ether (-OR) | Changes in polarity and metabolic stability |
| Thiol (R-SH) | Thioether (-SR) | Introduction of a soft nucleophilic center |
| Carboxylate (R-COOH) | Ester (-OOCR) | Potential for hydrolysis, altered bioavailability |
The resulting libraries of indoline-based compounds can then be screened against various biological targets to identify hits for further development. The straightforward nature of the reactions involving this compound makes it an ideal scaffold for combinatorial chemistry and the generation of focused or diverse chemical libraries. nih.govnih.gov
Precursors for Chemically Tagged Probes and Imaging Agents
Chemically tagged probes and imaging agents are indispensable tools in chemical biology and medical diagnostics. These molecules are designed to selectively interact with a biological target and report its presence and location through a detectable signal, such as fluorescence or radioactivity. The synthesis of these probes often requires a versatile precursor that can be readily modified to incorporate a reporter tag. This compound serves as an excellent precursor for this purpose.
The chloroethyl group provides a convenient site for the attachment of fluorescent dyes, radioisotopes, or other imaging moieties. For instance, a fluorescent probe can be synthesized by reacting this compound with a fluorescent dye that contains a nucleophilic functional group. This covalent attachment results in a new molecule that combines the target-binding properties of the indoline scaffold with the signaling capabilities of the fluorescent tag. mdpi.com
In the field of nuclear medicine, positron emission tomography (PET) is a powerful imaging technique that utilizes radiotracers to visualize and quantify biological processes in vivo. The development of novel PET tracers is an active area of research, and indoline derivatives have shown promise as imaging agents for various diseases. nih.gov The chloroethyl group of this compound can be exploited for the introduction of positron-emitting radionuclides, such as fluorine-18. While direct nucleophilic substitution of the chloride with [18F]fluoride can be challenging, multi-step sequences can be devised where the chloroethyl group is first converted to a better leaving group, such as a tosylate or mesylate, to facilitate radiofluorination.
The ability to readily attach imaging agents to the indoline scaffold via the chloroethyl handle makes this compound a valuable precursor in the development of new molecular probes for a wide range of biological and medical applications.
Building Blocks in the Development of Novel Chemical Entities
The discovery and development of novel chemical entities (NCEs) with unique biological activities is the primary goal of drug discovery. umich.edu The indoline ring system is a common feature in many approved drugs and clinical candidates, highlighting its importance as a pharmacophore. nih.govscilit.com this compound serves as a key building block in the synthesis of such NCEs, providing a straightforward route to new indoline-containing molecules.
The reactivity of the chloroethyl group allows for the strategic incorporation of the indoline moiety into larger and more complex molecules. Medicinal chemists can design and synthesize novel compounds by combining the indoline core with other pharmacophoric fragments, aiming to achieve desired therapeutic effects. This modular approach, where different building blocks are connected, is a powerful strategy for lead optimization and the development of new drug candidates. mdpi.com
For example, a research program focused on a particular biological target might involve the synthesis of a series of compounds where the indoline scaffold is linked to various aromatic or heterocyclic rings. By systematically modifying the nature of these appended rings, chemists can fine-tune the compound's properties, such as its potency, selectivity, and pharmacokinetic profile. The use of this compound as the starting material for the indoline component simplifies the synthesis and allows for the rapid generation of analogs for biological evaluation. researchgate.net
The development of new synthetic methodologies that utilize this compound as a building block continues to expand the range of accessible molecular architectures, further cementing its importance in the creation of novel chemical entities with therapeutic potential. organic-chemistry.org
Integration into Materials Science for Functional Molecule Design
The application of indoline derivatives extends beyond medicinal chemistry into the realm of materials science. The unique electronic and photophysical properties of the indoline nucleus make it an attractive component for the design of functional organic materials, such as conductive polymers and fluorescent sensors. urfu.rumdpi.com this compound can serve as a valuable monomer or building block for the synthesis of these materials.
Conductive polymers are a class of organic materials that can conduct electricity, and they have potential applications in various electronic devices, including sensors, displays, and solar cells. researchgate.netmdpi.comresearchgate.net Polyindoles, which are polymers composed of repeating indoline or indole (B1671886) units, have been investigated for their conductive properties. urfu.ru The synthesis of these polymers can be achieved through the polymerization of indoline monomers. While the direct polymerization of this compound has not been extensively reported, its reactive chloroethyl group offers a potential handle for incorporation into polymer chains through various polymerization techniques. For instance, it could be used in condensation polymerization with a suitable comonomer or as a functional group for post-polymerization modification. mdpi.comrsc.org
Furthermore, the indoline moiety is known to exhibit fluorescence, and this property can be harnessed in the design of fluorescent materials. mdpi.commdpi.com By incorporating this compound into larger molecular systems or polymer backbones, it is possible to create materials with tailored photophysical properties. The chloroethyl group can be used to attach the indoline unit to other chromophores or to a polymer chain, allowing for the fine-tuning of the material's absorption and emission characteristics. These functional materials could find applications in areas such as organic light-emitting diodes (OLEDs), fluorescent sensors, and bio-imaging. mdpi.com
The integration of this compound into materials science provides an exciting avenue for the development of novel functional molecules and polymers with a wide range of potential applications in electronics, photonics, and beyond.
Future Directions and Emerging Research Avenues in 1 Chloroethyl Indoline Chemistry
Development of Catalytic and Asymmetric Synthetic Routes
The synthesis of the indoline (B122111) core and its derivatives has been a subject of intense research. Future efforts concerning 1-(Chloroethyl)-indoline will likely focus on the adoption of advanced catalytic systems to improve efficiency, selectivity, and sustainability.
Transition-metal catalysis is expected to play a pivotal role. While traditional methods for N-alkylation might be used to synthesize this compound, modern catalytic approaches such as palladium-catalyzed C-N cross-coupling reactions could offer more direct and versatile routes to substituted indolines, which could then be functionalized with the chloroethyl group. acs.org Copper-catalyzed methods, known for their cost-effectiveness and low toxicity, also present a promising avenue for synthesizing the indoline scaffold, which is the precursor to this compound. google.com
A significant frontier will be the development of asymmetric synthetic routes to produce chiral this compound derivatives. Many bioactive molecules containing the indoline framework are chiral, and their biological activity is often dependent on a specific enantiomer. Organocatalysis, using small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. organic-chemistry.org For instance, chiral Brønsted acids have been successfully used for the enantioselective reduction of indoles to indolines. organic-chemistry.org Applying such methodologies to precursors of this compound could provide access to enantiomerically enriched products. Similarly, chiral auxiliaries derived from indoline itself have been used to direct stereoselective transformations, a strategy that could be adapted for this specific compound. nih.gov
| Catalyst Type | Potential Reaction | Key Advantages | Relevant Research on Indolines |
| Chiral Brønsted Acid | Asymmetric reduction of a suitable indole (B1671886) precursor prior to N-alkylation | Metal-free, mild conditions, high enantioselectivity | Enantioselective hydrogenation of 3H-indoles. organic-chemistry.org |
| Copper Catalysts | Intramolecular cyclization of N-alkenyl anilines | Low cost, low toxicity, good functional group tolerance | Synthesis of indolines from amide compounds. google.com |
| Palladium Catalysts | Intramolecular cyclization of haloanilines with alkenes | High efficiency, broad substrate scope | Synthesis of 2,3-disubstituted indoles. acs.org |
| Chiral Ligands/Metal Complexes | Asymmetric hydroamination or cyclization reactions | High enantiomeric excess (ee), catalytic turnover | Enantioselective synthesis of polycyclic indoles. rsc.org |
Exploration of Unconventional Reaction Pathways (e.g., Photoredox, Electrochemistry)
Modern synthetic chemistry is increasingly turning to unconventional activation methods like photoredox catalysis and electrochemistry to forge new reaction pathways under mild conditions. These techniques are particularly adept at generating radical intermediates, enabling transformations that are difficult to achieve with traditional thermal methods.
Visible-light photoredox catalysis utilizes light-absorbing catalysts to initiate single-electron transfer (SET) processes, opening new avenues for C-C and C-N bond formation. nih.gov This approach has been applied to the synthesis of indolines through methods like the dearomatization of indoles or the cyclization of aniline (B41778) derivatives. organic-chemistry.orgrsc.orgdocumentsdelivered.com Future research could explore the use of this compound as a substrate in photoredox-catalyzed reactions, where the chloroethyl group could participate in radical-based alkylations or serve as a handle for further functionalization.
Electrochemistry offers a reagent-free method for oxidation and reduction, providing a green and powerful tool for synthesis. mdpi.com The electrochemical synthesis of indolines has been demonstrated through intermolecular [3 + 2] annulation of anilines and alkenes, avoiding the need for chemical oxidants. nih.gov It is conceivable that electrochemical methods could be developed for the direct synthesis of the this compound scaffold or for its subsequent modification. Combining electrochemistry with organocatalysis has also been shown to achieve highly enantioselective synthesis of complex indolinones, a strategy that could be adapted for derivatives of this compound. rsc.org
| Method | Potential Application for this compound | Advantages |
| Photoredox Catalysis | Synthesis via radical cyclization of precursors; Functionalization via SET activation of the C-Cl bond. | Mild reaction conditions, high functional group tolerance, unique reactivity. organic-chemistry.orgrsc.org |
| Electrochemistry | Direct synthesis via oxidative C-N bond formation; Derivatization through electrochemical activation. | Avoids chemical oxidants, high atom economy, potential for scalability. nih.govrsc.org |
| Dual Catalysis (e.g., Nickel/Photoredox) | Regioselective synthesis of substituted indolines prior to N-alkylation. | Access to complex scaffolds, novel bond formations. organic-chemistry.org |
High-Throughput Synthesis and Screening Methodologies for New Transformations
The discovery of new reactions and applications for this compound can be significantly accelerated through the use of high-throughput (HTS) methodologies. These techniques involve the parallel synthesis and screening of large libraries of compounds or reaction conditions, allowing for rapid identification of promising leads. nih.gov
For this compound, high-throughput synthesis could be employed to create diverse libraries of derivatives. By reacting the chloroethyl group with a wide array of nucleophiles (amines, thiols, alcohols, etc.) in a multi-well plate format, hundreds or thousands of new compounds can be generated with minimal effort. These libraries can then be screened for various properties, such as biological activity against different therapeutic targets. rjpbr.com
Furthermore, high-throughput screening can be used to discover new transformations involving this compound. By systematically varying catalysts, solvents, and other reaction parameters, novel catalytic cycles or reaction pathways can be identified. scienceintheclassroom.org Techniques like desorption electrospray ionization mass spectrometry (DESI-MS) allow for the ultra-fast analysis of reaction outcomes directly from microtiter plates, making it feasible to screen thousands of reactions per day. purdue.edu This approach could rapidly uncover new ways to utilize the reactivity of the this compound core.
Interdisciplinary Approaches for Expanding Synthetic Applications
The future development of this compound chemistry will benefit greatly from interdisciplinary collaborations. By combining the expertise of synthetic chemists with that of researchers in other fields, the range of applications for this versatile molecule can be significantly expanded.
Medicinal Chemistry and Chemical Biology: Collaboration with biologists and pharmacologists is crucial for leveraging the synthetic potential of this compound in drug discovery. nih.gov Synthesizing libraries of derivatives and screening them for activity against various diseases could lead to the identification of new therapeutic agents. The indoline scaffold is a well-established privileged structure in medicinal chemistry, appearing in a wide range of bioactive compounds. ekb.eg
Materials Science: The indoline core is also of interest in the development of new organic materials, such as dyes and organic semiconductors. Interdisciplinary work with materials scientists could guide the design and synthesis of this compound derivatives with specific electronic or photophysical properties.
Process Chemistry and Chemical Engineering: For any promising application, scaling up the synthesis is a critical step. Collaboration with chemical engineers can facilitate the transition from laboratory-scale synthesis to industrial production. Techniques like flow chemistry can offer safer, more efficient, and scalable routes for the synthesis of this compound and its derivatives. epa.gov
Advancements in Computational Chemistry for Reaction Design and Optimization
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties, the elucidation of reaction mechanisms, and the rational design of new experiments. indexcopernicus.com For this compound, computational methods can provide valuable insights and guide future research efforts.
Density Functional Theory (DFT) calculations can be used to model reaction pathways and transition states, helping to understand the mechanisms of known reactions and to predict the feasibility of new transformations. semanticscholar.org For example, DFT could be used to study the energetics of different catalytic cycles for the asymmetric synthesis of this compound derivatives, allowing for the in silico screening of catalysts before any experimental work is undertaken. researchgate.net Computational studies can also predict spectroscopic properties, aiding in the characterization of new compounds.
Furthermore, computational tools can be used to predict the physicochemical and pharmacokinetic (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of novel this compound derivatives. indexcopernicus.com This can help to prioritize which compounds to synthesize for biological testing, saving time and resources. As computational power and theoretical models continue to improve, their role in guiding the design and optimization of reactions involving this compound will only grow in importance. nih.gov
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
